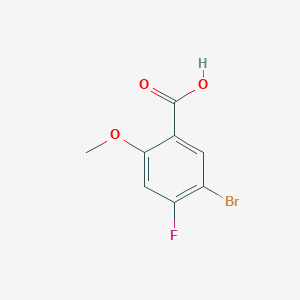

5-Bromo-4-fluoro-2-methoxybenzoic acid

説明

5-Bromo-4-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups attached to the benzene ring. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic acid typically involves the bromination and fluorination of 2-methoxybenzoic acid. One common method includes the following steps:

Bromination: 2-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the benzene ring.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride under appropriate reaction conditions to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 5 participates in nucleophilic displacement under transition-metal catalysis. Key examples include:

Mechanistic Insight :

- Bromine’s position para to the methoxy group enhances electrophilicity at C5, facilitating cross-couplings .

- Steric hindrance from the ortho-fluorine atom necessitates elevated temperatures for efficient substitution .

Hydrolysis and Esterification

The carboxylic acid group undergoes pH-dependent transformations:

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Esterification | SOCl₂/MeOH | 0°C to RT, 12 h | Methyl ester (97% yield) |

| Hydrolysis | LiOH·H₂O/NaOH, MeOH/H₂O | 20°C, 15 h | Regeneration of acid from ester (quantitative) |

Key Data :

- Ester derivatives serve as intermediates for further functionalization (e.g., amidation).

- Hydrolysis proceeds via nucleophilic acyl substitution, with methoxy groups stabilizing the intermediate tetrahedral anion .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring reacts with electrophiles at specific positions:

Regioselectivity :

- Nitration favors C3 due to directing effects of COOH and OCH₃ .

- Halogenation at C6 is driven by methoxy’s strong para-directing influence .

Decarboxylative Functionalization

Decarboxylation under radical or thermal conditions generates reactive intermediates:

Limitations :

Biological Activity and Derivatives

Structural analogs exhibit pharmacological potential:

| Derivative | Modification | Activity (IC₅₀) | Target |

|---|---|---|---|

| Amide (R = 4-F-3-NO₂-C₆H₃) | COOH → CONHR | 330 nM | SGLT2 inhibition |

| Ethyl Ester | COOH → COOEt | Prodrug for antiviral agents | HCV NS5B |

Structure-Activity Relationship :

- Fluorine enhances metabolic stability; bromine improves target binding via hydrophobic interactions .

Stability and Degradation

Critical degradation pathways under stress conditions:

| Condition | Degradation Pathway | Product |

|---|---|---|

| Acidic (pH < 2) | Demethylation → 2-Hydroxy derivative | 5-Bromo-4-fluoro-2-hydroxybenzoic acid |

| Alkaline (pH > 10) | Decarboxylation → 4-Fluoro-2-methoxybenzene | Loss of CO₂ and Br⁻ |

Storage Recommendations :

This compound’s versatility in organic synthesis and drug development underscores its importance as a multifunctional building block. Future research should explore asymmetric catalysis and green chemistry approaches to enhance reaction efficiency .

科学的研究の応用

5-Bromo-4-fluoro-2-methoxybenzoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

The mechanism of action of 5-Bromo-4-fluoro-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins.

類似化合物との比較

Similar Compounds

- 5-Bromo-2-fluoro-4-methoxybenzoic acid

- 2-Bromo-4-fluorobenzoic acid

- 5-Bromo-2,4-difluorobenzoic acid

- 2-Amino-5-bromo-4-fluorobenzoic acid

Uniqueness

5-Bromo-4-fluoro-2-methoxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

生物活性

5-Bromo-4-fluoro-2-methoxybenzoic acid (CAS No. 95383-26-9) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agriculture. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₆BrF O₃

- Molecular Weight : 249.034 g/mol

- Boiling Point : Approximately 317.9 °C at 760 mmHg

- Log P : 2.295 (indicating moderate lipophilicity)

1. Pharmaceutical Applications

This compound is recognized as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are utilized in diabetes management. These inhibitors work by preventing glucose reabsorption in the kidneys, thereby lowering blood glucose levels without the need for insulin dependency. The structural features of bromoaryls, including this compound, have been shown to enhance the efficacy of SGLT2 inhibitors .

Table 1: Summary of Biological Activities Related to SGLT2 Inhibitors

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | SGLT2 inhibition | Reduces glucose reabsorption in kidneys |

| Other SGLT2 inhibitors | Similar effects | Varying structures with improved potency |

2. Agricultural Applications

Research indicates that derivatives of methoxybenzoic acids exhibit significant agricultural biological activity, particularly as herbicides and fungicides. For instance, related compounds have demonstrated effectiveness against various plant pathogens and weeds. A study highlighted that brominated derivatives can inhibit the growth of pathogens like Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in crop protection .

Table 2: Agricultural Efficacy of Related Compounds

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 3-Bromo-4-methoxybenzoic acid | Barnyard grass (root) | 62.0% |

| 3-Bromo-4-methoxybenzoic acid | Barnyard grass (stem) | 66.8% |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- SGLT2 Inhibition : The compound's structural characteristics allow it to bind effectively to the SGLT2 transporter, inhibiting its function and leading to increased glucose excretion.

- Antimicrobial Properties : The presence of bromine and fluorine atoms enhances the compound's ability to disrupt cellular processes in pathogens, leading to their growth inhibition.

Case Studies

-

Synthesis and Scale-Up for SGLT2 Inhibitors :

A recent industrial process development study successfully scaled up the synthesis of a related compound using cost-effective raw materials, demonstrating high yields suitable for pharmaceutical applications . -

Agricultural Testing :

Field trials conducted with brominated methoxybenzoic acids showed promising results in controlling fungal infections in crops, leading to improved yields and reduced pesticide use .

特性

IUPAC Name |

5-bromo-4-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXNSLHCYIUEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594139 | |

| Record name | 5-Bromo-4-fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95383-26-9 | |

| Record name | 5-Bromo-4-fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。